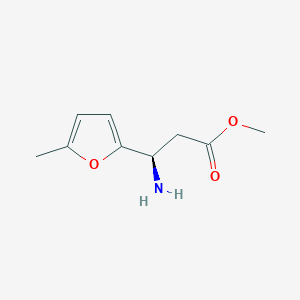
6-(5-Isopropyl-2-methylphenoxy)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Isopropyl-2-methylphenoxy)hexanal is an organic compound with the molecular formula C16H24O2 It is a derivative of phenol, specifically a phenoxy aldehyde, characterized by the presence of an isopropyl and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Isopropyl-2-methylphenoxy)hexanal can be achieved through several methods. One common approach involves the reaction of 5-isopropyl-2-methylphenol with hexanal in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid-supported catalysts, such as alumina-supported alkali metal hydroxides, can also enhance the efficiency of the reaction by providing a more controlled environment for the reaction to occur .
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Isopropyl-2-methylphenoxy)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(5-Isopropyl-2-methylphenoxy)hexanoic acid.
Reduction: 6-(5-Isopropyl-2-methylphenoxy)hexanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(5-Isopropyl-2-methylphenoxy)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 6-(5-Isopropyl-2-methylphenoxy)hexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
5-Isopropyl-2-methylphenol: A precursor in the synthesis of 6-(5-Isopropyl-2-methylphenoxy)hexanal.
6-(5-Isopropyl-2-methylphenoxy)hexanoic acid: An oxidation product of this compound.
6-(5-Isopropyl-2-methylphenoxy)hexanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of an aldehyde group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Propiedades
Fórmula molecular |
C16H24O2 |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
6-(2-methyl-5-propan-2-ylphenoxy)hexanal |
InChI |
InChI=1S/C16H24O2/c1-13(2)15-9-8-14(3)16(12-15)18-11-7-5-4-6-10-17/h8-10,12-13H,4-7,11H2,1-3H3 |
Clave InChI |
GEJCIBRRPQTZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)OCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
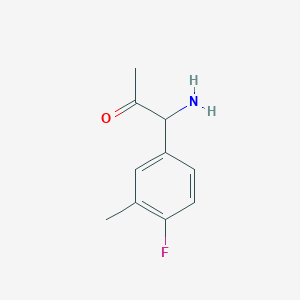
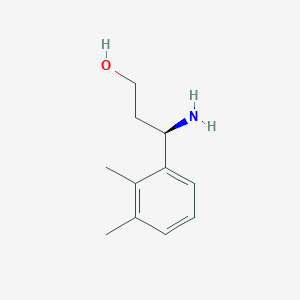
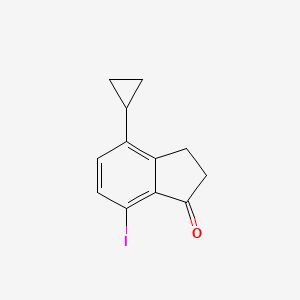


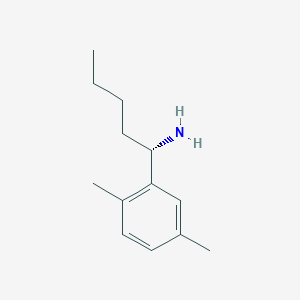
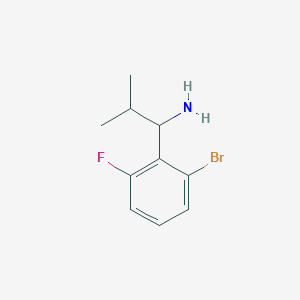
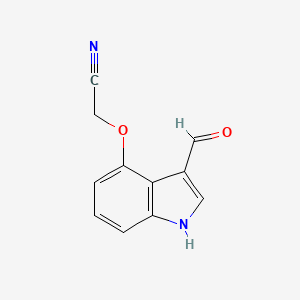

![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
